![molecular formula C16H26N2O B5800729 1-[4-(diethylamino)benzyl]-4-piperidinol CAS No. 415932-73-9](/img/structure/B5800729.png)
1-[4-(diethylamino)benzyl]-4-piperidinol
Overview
Description
1-[4-(diethylamino)benzyl]-4-piperidinol, also known as DEABP, is a chemical compound that has been used in scientific research due to its unique properties. This compound is a member of the piperidinol family and has been found to have various applications in the field of biochemistry and physiology. The purpose of
Scientific Research Applications
1-[4-(diethylamino)benzyl]-4-piperidinol has been used in various scientific research applications due to its ability to modulate the activity of certain enzymes and receptors. One of the most common applications of 1-[4-(diethylamino)benzyl]-4-piperidinol is in the study of G protein-coupled receptors (GPCRs). 1-[4-(diethylamino)benzyl]-4-piperidinol has been found to bind to and stabilize the inactive state of GPCRs, which allows for the study of their structure and function. Additionally, 1-[4-(diethylamino)benzyl]-4-piperidinol has been used in the study of enzymes such as protein kinases and phosphatases, which play important roles in various cellular processes.
Mechanism of Action
1-[4-(diethylamino)benzyl]-4-piperidinol exerts its effects by binding to specific target molecules, such as GPCRs or enzymes. The binding of 1-[4-(diethylamino)benzyl]-4-piperidinol to these molecules can result in the stabilization of certain conformations or the inhibition of enzymatic activity. The exact mechanism of action of 1-[4-(diethylamino)benzyl]-4-piperidinol may vary depending on the specific target molecule and the experimental conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[4-(diethylamino)benzyl]-4-piperidinol are largely dependent on the specific target molecule and the experimental conditions. In general, 1-[4-(diethylamino)benzyl]-4-piperidinol has been found to modulate various cellular processes, including signal transduction, cell proliferation, and apoptosis. Additionally, 1-[4-(diethylamino)benzyl]-4-piperidinol has been found to have anti-inflammatory and anti-tumor properties in certain experimental models.
Advantages and Limitations for Lab Experiments
1-[4-(diethylamino)benzyl]-4-piperidinol has several advantages for use in lab experiments. It is a relatively small molecule that can be easily synthesized and purified. Additionally, 1-[4-(diethylamino)benzyl]-4-piperidinol has been found to have high affinity and specificity for certain target molecules, which allows for precise modulation of their activity. However, there are also limitations to the use of 1-[4-(diethylamino)benzyl]-4-piperidinol in lab experiments. For example, the effects of 1-[4-(diethylamino)benzyl]-4-piperidinol may vary depending on the specific experimental conditions, and its use may not be appropriate for all experimental models.
Future Directions
There are several future directions for the use of 1-[4-(diethylamino)benzyl]-4-piperidinol in scientific research. One potential direction is the further study of its effects on GPCRs and other signaling molecules, which could lead to a better understanding of their structure and function. Additionally, 1-[4-(diethylamino)benzyl]-4-piperidinol could be used in the development of new therapies for various diseases, such as cancer and inflammation. Finally, the synthesis and purification of 1-[4-(diethylamino)benzyl]-4-piperidinol could be optimized to improve its yield and purity, which would facilitate its use in scientific research.
Synthesis Methods
The synthesis of 1-[4-(diethylamino)benzyl]-4-piperidinol involves a multi-step reaction process. The first step involves the reaction of 4-(diethylamino)benzaldehyde with 4-hydroxypiperidine in the presence of a catalyst. This results in the formation of an intermediate product, which is then reduced using sodium borohydride to produce the final product, 1-[4-(diethylamino)benzyl]-4-piperidinol. The overall yield of this synthesis method is approximately 60%, and the purity of the final product can be improved through various purification techniques.
properties
IUPAC Name |
1-[[4-(diethylamino)phenyl]methyl]piperidin-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-3-18(4-2)15-7-5-14(6-8-15)13-17-11-9-16(19)10-12-17/h5-8,16,19H,3-4,9-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUZBACJPKFZJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN2CCC(CC2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201236664 | |
Record name | 1-[[4-(Diethylamino)phenyl]methyl]-4-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201236664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Diethylamino)benzyl]-4-piperidinol | |
CAS RN |
415932-73-9 | |
Record name | 1-[[4-(Diethylamino)phenyl]methyl]-4-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=415932-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[[4-(Diethylamino)phenyl]methyl]-4-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201236664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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